molecular formula C6H14Cl2N6 B1458218 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride CAS No. 1461705-20-3

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride

Cat. No.: B1458218
CAS No.: 1461705-20-3
M. Wt: 241.12 g/mol
InChI Key: JQAAHODTFORHAA-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H13ClN6. It is a derivative of piperazine and tetrazole, which are both important classes of compounds in medicinal chemistry. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial production to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and the oxidizing agent

Biological Activity

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H13ClN6
  • Molecular Weight : 241.12 g/mol
  • IUPAC Name : 1-(1-methyltetrazol-5-yl)piperazine; dihydrochloride
  • CAS Number : 1461705-20-3

The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential roles in modulating neurotransmission, particularly in dopaminergic and serotonergic pathways.

Neurotransmitter Modulation

Studies indicate that compounds similar to this compound can influence dopamine and norepinephrine levels in the brain. For instance, research has shown that certain piperazine derivatives can increase dopamine content transiently in specific brain regions such as the caudate nucleus and hypothalamus . This modulation may contribute to effects on mood and cognition.

Antidepressant Activity

The compound's ability to affect neurotransmitter levels suggests potential antidepressant properties. Similar piperazine derivatives have been investigated for their efficacy in treating depression and anxiety disorders. The modulation of serotonin receptors is particularly relevant for the development of new antidepressant therapies.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of related compounds. Below is a summary table of findings from selected studies:

Study ReferenceCompound StudiedKey Findings
Piperazine DerivativesDemonstrated increased dopamine levels at doses of 50-250 mg/kg; transient effects noted.
c-Met InhibitorsCertain tetrazole-piperazine derivatives showed potent inhibition of c-Met kinase, relevant for cancer therapy.
GABA ModulatorsCompounds containing tetrazole scaffolds exhibited GABA A receptor modulation, indicating potential anxiolytic effects.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between 1-methyl-1H-tetrazole and piperazine under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Properties

IUPAC Name

1-(1-methyltetrazol-5-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6.2ClH/c1-11-6(8-9-10-11)12-4-2-7-3-5-12;;/h7H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAAHODTFORHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 2
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 3
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 4
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 5
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride
Reactant of Route 6
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperazine dihydrochloride

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